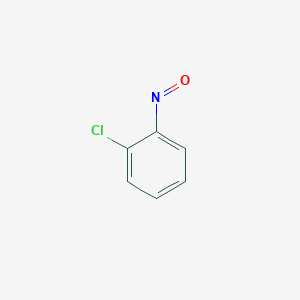
o-Chloronitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chloronitrosobenzene: is an organic compound with the molecular formula C₆H₄ClNO. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to prepare o-Chloronitrosobenzene is through the reduction of 1-chloro-2-nitrobenzene.
Direct Nitrosation: Another method involves the direct nitrosation of 1-chloro-2-aminobenzene using nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes of nitro compounds or direct nitrosation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Chloronitrosobenzene can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or hydroxylamines depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of catalysts are commonly used.
Major Products:
Wissenschaftliche Forschungsanwendungen
o-Chloronitrosobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of o-Chloronitrosobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of the nitroso group. The compound can form various intermediates, such as nitroso radicals, which can further react to form different products . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications in their activity and function .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-bromo-2-chloro-
- Benzene, 1-chloro-4-nitroso-
Comparison:
- o-Chloronitrosobenzene is unique due to the presence of both a chlorine and a nitroso group, which imparts distinct reactivity compared to its analogs .
- Benzene, 1-chloro-2-nitro- has a nitro group instead of a nitroso group, making it more stable and less reactive in certain conditions .
- Benzene, 1-bromo-2-chloro- has a bromine atom instead of a nitroso group, leading to different chemical properties and reactivity .
- Benzene, 1-chloro-4-nitroso- has the nitroso group in a different position, affecting its reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C6H4ClNO |
|---|---|
Molekulargewicht |
141.55 g/mol |
IUPAC-Name |
1-chloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
InChI-Schlüssel |
AYGXDXVGROLVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-3-methoxy-2-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8600328.png)


![[6-methyl-2-(methylamino)quinolin-3-yl]methanol](/img/structure/B8600346.png)
![3-butyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B8600349.png)



![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)





